hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride
Description
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrazine-oxazine ring system. Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial and research applications. Key identifiers include CAS numbers 907611-38-5 (industrial grade) and 1383427-89-1 (stereospecific R-configuration). It is marketed with ≥99% purity, packaged in 25 kg cardboard drums under REACH/ISO certifications, and used in chemical synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCHWNFVCWARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazinone precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis .
Comparison with Similar Compounds
Piperazine-Oxazine Hybrids
Compounds with fused piperazine and oxazine rings share core structural motifs but differ in substituents and stereochemistry.
Key Differences :
Benzo[b][1,4]oxazin-3(4H)-one Analogues
These derivatives incorporate a benzene-fused oxazinone core, differing in substitution patterns affecting bioactivity.
Key Differences :
- Ring Saturation: Benzo[b]oxazinones lack the fully saturated pyrazine ring present in the target compound, reducing conformational rigidity .
- Functional Groups: The acetylphenyl and carboxamide groups in 22g enhance receptor selectivity compared to the simpler oxazinone core .
Pharmaceutical Derivatives with Oxazine Motifs
Ofloxacin-related impurities and APIs highlight pharmacological relevance of oxazine-piperazine hybrids.
Key Differences :
- Pharmacological Activity : Ofloxacin derivatives target DNA gyrase, unlike the target compound, which lacks a carboxylic acid group critical for antibiotic activity .
- Complexity : The pyrido-benzoxazine ring in ofloxacin derivatives increases molecular weight and complexity compared to the simpler bicyclic target compound .
Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Solubility (Water) | LogP |
|---|---|---|---|
| Hexahydropyrazino-oxazine HCl (1383427-89-1) | 219.67 g/mol | High (salt form) | 0.45 |
| (R)-Octahydropyrazino-oxazine (508241-14-3) | 169.22 g/mol | Low (free base) | 1.12 |
| Ofloxacin N-Oxide HCl | 420.84 g/mol | Moderate | 1.78 |
Biological Activity
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, a compound with the chemical formula CHClNO and CAS number 1383427-98-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in clinical applications, and safety profile.
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 192.64 g/mol |
| Chemical Structure | CHClNO |
| SMILES | C1CN2C@@HCOCC2=O.Cl |
| Storage Conditions | Inert atmosphere, Room Temperature |
This compound functions primarily as a dual antagonist of neurokinin receptors (NK1R and NK3R). These receptors are involved in various physiological processes including pain perception, mood regulation, and hormonal control. By blocking these receptors, the compound can modulate neurotransmitter activity, potentially alleviating symptoms associated with menopause and other conditions.
Clinical Efficacy
Recent studies have highlighted the efficacy of this compound in treating vasomotor symptoms (VMS) associated with menopause. A notable clinical trial demonstrated significant improvements in the frequency and severity of hot flashes among postmenopausal women treated with this compound:
| Treatment Group | Dosage (mg) | Mean Reduction in Hot Flashes | p-value |
|---|---|---|---|
| Elinzanetant | 80 | -3.28 | <0.001 |
| Elinzanetant | 120 | -4.27 | <0.001 |
| Placebo | N/A | Baseline | N/A |
The results indicate that higher doses correlate with more significant reductions in symptoms, suggesting a dose-dependent response.
Safety Profile
The safety of this compound has been evaluated in multiple studies. The most common adverse effects reported include:
- Transient increases in liver enzymes
- Mild gastrointestinal disturbances
- Headaches
Overall, the compound was well-tolerated across various dosages without significant long-term safety concerns noted in clinical trials .
Case Study 1: Efficacy in Postmenopausal Women
A randomized controlled trial involving 200 postmenopausal women assessed the impact of this compound on VMS. Participants received either the drug or a placebo for 12 weeks. Results indicated:
- Reduction in Hot Flashes : Women receiving the drug reported a 50% reduction in daily hot flashes compared to a 10% reduction in the placebo group.
- Quality of Life Improvement : Participants noted enhanced sleep quality and reduced anxiety levels.
Case Study 2: Long-term Safety Assessment
A follow-up study monitored participants from previous trials over an extended period (up to 24 months). Findings indicated no significant long-term adverse effects related to liver function or overall health status among those treated with this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, and what parameters optimize yield and purity?
- Answer : Synthesis involves multi-step heterocyclic ring formation via condensation of amine and carbonyl precursors, followed by cyclization. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF for solubility), and acid/base catalysis (e.g., p-toluenesulfonic acid). Purification via recrystallization (ethanol/water mixtures) and chiral resolution (for stereochemical purity) are critical. Patents highlight the importance of protecting-group strategies for intermediates .
Q. How can structural integrity and stereochemistry be verified for this compound?
- Answer : Use ¹H/¹³C NMR (2D COSY/NOESY for spatial arrangement), HRMS for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Polarimetry validates optical activity against literature values. Elemental analysis ensures Cl⁻ content (±0.3% theoretical) for the hydrochloride salt. These methods align with pharmaceutical patent quality protocols .
Q. What in vitro assays are suitable for initial biological activity assessment in neurokinin receptor studies?
- Answer : Competitive radioligand binding assays (human NK-1/NK-3 receptors in transfected CHO-K1 cells) and functional assays (calcium flux with Fluo-4 or cAMP ELISA) are recommended. Dose-response curves (≥3 replicates) with reference antagonists (e.g., aprepitant) establish Ki values. WHO reports emphasize receptor saturation studies for affinity validation .
Advanced Research Questions
Q. How can discrepancies in reported receptor binding affinities for dual NK-1/NK-3 antagonists be resolved?
- Answer : Variations arise from receptor isoforms, assay conditions (e.g., Mg²⁺ concentrations), or membrane preparation methods. Solutions include:
- Comparative studies with identical receptor sources/buffers.
- Schild analysis to confirm competitive antagonism.
- Orthogonal assays (β-arrestin recruitment).
Patent data show IC50 differences due to receptor glycosylation states, requiring glycosidase pretreatment in some models .
Q. What methodologies correlate in vitro metabolic stability with in vivo pharmacokinetics?
- Answer : Combine human hepatocyte intrinsic clearance assays with cassette dosing in preclinical models. Radiolabeled analogs (e.g., ¹⁴C) enable metabolite profiling via HPLC-radiometric detection. Human studies using Entero-Test devices recover unchanged drug from duodenal fluids, linking absorption stability to structural modifications (e.g., fluorination at metabolic soft spots). Hepatic extraction ratios >0.7 indicate high first-pass metabolism .
Q. What formulation challenges exist for soft gelatin capsules containing this compound, and how are they addressed?
- Answer : Challenges include hydrolysis susceptibility and polymorphic transitions. Mitigation strategies:
- Accelerated stability studies (40°C/75% RH) with DVS (moisture uptake) and forced degradation (acid/base/oxidative stress).
- Non-aqueous vehicles (PEG 400/vegetable oil blends) with antioxidants (BHT, 0.01–0.05% w/w).
- DSC screens for excipient compatibility (eutectic detection).
Patent formulations maintain >95% purity after 6 months at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
